molecular formula C15H21ClN4O4 B13941552 tert-Butyl 4-((2-chloro-5-nitropyridin-4-yl)amino)piperidine-1-carboxylate

tert-Butyl 4-((2-chloro-5-nitropyridin-4-yl)amino)piperidine-1-carboxylate

Cat. No.: B13941552
M. Wt: 356.80 g/mol
InChI Key: YRLSOJYUSVBTAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine ring, and the incorporation of the nitro and chloro groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The nitro and chloro groups, as well as the piperidine and pyridine rings, contribute to its reactivity and binding affinity. The compound may act by:

Comparison with Similar Compounds

1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H21ClN4O4

Molecular Weight

356.80 g/mol

IUPAC Name

tert-butyl 4-[(2-chloro-5-nitropyridin-4-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C15H21ClN4O4/c1-15(2,3)24-14(21)19-6-4-10(5-7-19)18-11-8-13(16)17-9-12(11)20(22)23/h8-10H,4-7H2,1-3H3,(H,17,18)

InChI Key

YRLSOJYUSVBTAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=NC=C2[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.